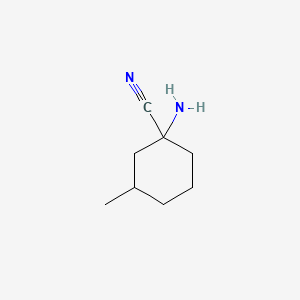

1-Amino-3-methylcyclohexane-1-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-methylcyclohexane-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-7-3-2-4-8(10,5-7)6-9/h7H,2-5,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRLZZHRGWIMSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)(C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Amino 3 Methylcyclohexane 1 Carbonitrile

Direct Synthetic Routes and Aminocyanation Approaches

The most direct methods for synthesizing 1-amino-3-methylcyclohexane-1-carbonitrile involve the simultaneous or sequential addition of an amine and a cyanide group across the carbonyl of a ketone precursor. These approaches are valued for their atom economy and often involve multicomponent reactions.

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a foundational method for producing α-aminonitriles. mdpi.comacs.orgnumberanalytics.com The reaction traditionally involves three components: a carbonyl compound, an amine, and a cyanide source. acs.org In the context of this compound, the starting ketone is 3-methylcyclohexanone (B152366). nih.govnist.gov

The classical mechanism is believed to proceed through two main pathways that are often in equilibrium: the imine pathway and the cyanohydrin pathway. msu.edu

Imine Pathway: 3-methylcyclohexanone reacts with an amine source, such as ammonia (B1221849), to form a 3-methylcyclohexanimine intermediate. This is followed by the nucleophilic addition of a cyanide ion to the imine carbon, yielding the final α-aminonitrile product. numberanalytics.comorganic-chemistry.orgyoutube.com

Cyanohydrin Pathway: In this competing reaction, the cyanide ion first attacks the carbonyl carbon of 3-methylcyclohexanone to form a cyanohydrin. Subsequent substitution of the hydroxyl group by an amine group then produces the aminonitrile. nih.gov The formation of the cyanohydrin is typically reversible, allowing the reaction equilibrium to be shifted towards the desired aminonitrile product. nih.gov

Modern advancements have focused on improving reaction yields and conditions by exploring various catalysts and cyanide sources. acs.org For instance, trimethylsilyl (B98337) cyanide (TMSCN) is often used as a less hazardous alternative to hydrogen cyanide (HCN). organic-chemistry.org Catalysts such as sulfated polyborate, palladium Lewis acids, and various organocatalysts have been employed to facilitate the reaction under milder conditions and with greater efficiency. mdpi.comorganic-chemistry.org

Table 1: Representative Catalysts in Strecker-Type Reactions

| Catalyst Type | Example | Role | Reference |

|---|---|---|---|

| Lewis Acid | Palladium Complexes | Activates the imine for nucleophilic attack | organic-chemistry.org |

| Solid Acid | Sulfated Polyborate | Catalyzes the three-component reaction under solvent-free conditions | mdpi.com |

| Organocatalyst | β-Cyclodextrin | Facilitates the reaction in water via supramolecular catalysis | organic-chemistry.org |

The Strecker reaction is the quintessential multicomponent reaction (MCR) for the synthesis of the α-amino-cyclohexane-carbonitrile (ACCN) core. mdpi.comnih.gov MCRs are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. acs.orgacs.org This approach is advantageous from a green chemistry perspective as it often reduces the number of synthetic steps, minimizes waste, and saves time and resources. acs.org

For the synthesis of this compound, the three essential components are:

Carbonyl Source: 3-Methylcyclohexanone nih.govnist.gov

Amine Source: Ammonia or an ammonium (B1175870) salt (e.g., ammonium chloride) youtube.com

Cyanide Source: Hydrogen cyanide (HCN), an alkali metal cyanide (e.g., KCN), or trimethylsilyl cyanide (TMSCN) nih.govorganic-chemistry.org

The reaction is typically performed in a suitable solvent, although solvent-free conditions have also been developed. mdpi.comorganic-chemistry.org The one-pot nature of this MCR avoids the need to isolate the intermediate imine, which can be unstable, thereby streamlining the synthetic process. acs.org The versatility of the Strecker MCR allows for the synthesis of a wide library of α-aminonitriles by varying the ketone and amine components. acs.org

Functional Group Transformations Preceding this compound Formation

Indirect routes to this compound involve the stepwise introduction of the key functional groups (amine and nitrile) onto a pre-existing cyclohexane (B81311) ring.

One strategic approach involves the introduction of the nitrile group onto a cyclohexane ring that already contains, or is later modified to contain, the amino function at the C-1 position. A common method for introducing a nitrile and a hydroxyl group simultaneously is the formation of a cyanohydrin. Treating 3-methylcyclohexanone with a cyanide source, such as HCN or sodium cyanide, under acidic conditions yields 1-hydroxy-3-methylcyclohexane-1-carbonitrile. This intermediate possesses the required nitrile group at the C-1 position. The subsequent challenge lies in replacing the hydroxyl group with an amino group, which falls under the scope of the next section.

A documented synthetic pathway involves forming the amine group on a precursor that already contains the nitrile at the C-1 position. A patented process provides a clear example of this strategy, starting from a mixture of 4-cyano-1-methyl-cyclohexene and 5-cyano-1-methyl-cyclohexene. google.com

This multi-step process can be summarized as follows:

Formamidation and Cyanation: The cyclohexene (B86901) precursor is reacted with hydrogen cyanide in the presence of sulfuric acid. This step achieves the introduction of both a formamido group (-NHCHO) and a second cyano group at the C-1 position, yielding 1-formamido-1-methyl-3(4)-cyano-cyclohexane. google.com

Hydrolysis: The formamido intermediate is then selectively hydrolyzed under acidic conditions (e.g., using aqueous sulfuric acid) followed by basification. This step cleaves the formyl group to reveal the primary amine, yielding the target product, an isomeric mixture of 1-amino-1-methyl-3-(4)-cyanocyclohexanes, which includes this compound. google.com

This method demonstrates the strategic formation of a protected amine (formamide) at the α-position to a newly introduced nitrile, followed by a deprotection step to furnish the final primary amine. google.com

Table 2: Two-Step Synthesis via Formamido Intermediate

| Step | Starting Material | Reagents | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 4(5)-Cyano-1-methyl-cyclohexene | HCN, H₂SO₄ | 1-Formamido-1-methyl-3(4)-cyano-cyclohexane | Not specified | google.com |

Cyclization Strategies Incorporating this compound Ring Formation

Building the substituted cyclohexane ring itself is a fundamental strategy in the synthesis of this compound. A key industrial approach to forming the core structure is through a cycloaddition reaction. google.com The Diels-Alder reaction, a powerful tool for forming six-membered rings, is employed to construct the 3-methylcyclohexane skeleton.

Specifically, the reaction between isoprene (B109036) (2-methyl-1,3-butadiene) and acrylonitrile (B1666552) serves as an efficient method to produce the precursor 4(5)-cyano-1-methyl-cyclohexene. google.com

Diene: Isoprene provides the four-carbon backbone and the methyl group at the eventual C-3 position of the ring.

Dienophile: Acrylonitrile provides the remaining two carbons of the ring and the strategically placed nitrile group.

While this cyclization does not directly yield this compound, it is a crucial and efficient step that establishes the core carbocyclic ring with the correct methyl and cyano substitution pattern. The resulting cyano-methyl-cyclohexene is the key starting material for the functional group transformation strategy described in section 2.2.2, where the amino and second nitrile groups are added to the C-1 position in subsequent steps. google.com Therefore, this cyclization strategy is an integral part of a complete and viable synthetic route to the target compound.

Construction of the Cyclohexane Ring with Pre-installed Functionalities

One of the foremost strategies for the synthesis of this compound involves the construction of the cyclohexane ring system with the amino and nitrile groups, or their precursors, installed at the C1 position. A notable approach in this category is the Ritter reaction, which facilitates the introduction of an amino group onto a tertiary carbon atom. organic-chemistry.org

The reaction proceeds via the formation of a stable carbenium ion from an alkene or an alcohol under strong acidic conditions. This carbocation is then trapped by a nitrile, which, after hydrolysis, yields an N-alkyl amide. Subsequent hydrolysis of the amide furnishes the primary amine. For the synthesis of this compound, a plausible precursor would be a cyanomethylcyclohexene derivative. A patent for the preparation of a closely related isomeric mixture, 1-amino-1-methyl-3-(4)-cyanocyclohexanes, describes the reaction of 4(5)-cyano-1-methyl-cyclohexene with hydrogen cyanide in the presence of sulfuric acid. This process first yields the formamide (B127407) intermediate, which is then hydrolyzed to the final aminonitrile. organic-chemistry.org

Table 1: Representative Conditions for Ritter-type Synthesis of Aminonitriles

| Starting Material | Reagents | Conditions | Intermediate | Product | Yield (%) |

|---|

Tandem Reactions for Simultaneous Ring Closure and Functionalization

Tandem reactions, also known as domino or cascade reactions, offer an efficient synthetic route by combining multiple bond-forming events in a single pot without the isolation of intermediates. While specific tandem reactions for the direct synthesis of this compound are not extensively documented, the principles of tandem Michael addition-cyclization reactions are well-established for the synthesis of functionalized cyclohexanecarbonitriles.

These reactions typically involve the conjugate addition of a nucleophile to an α,β-unsaturated system, which then triggers an intramolecular cyclization. For the target molecule, a hypothetical tandem approach could involve the Michael addition of a cyanide-containing nucleophile to a suitably substituted acyclic precursor, followed by an intramolecular reaction to form the six-membered ring and install the amino functionality.

Catalytic Systems in the Synthesis of this compound

The most direct and widely employed method for the synthesis of α-aminonitriles is the Strecker reaction. masterorganicchemistry.comwikipedia.org This three-component reaction involves the condensation of a ketone (in this case, 3-methylcyclohexanone), an amine source (such as ammonia or an ammonium salt), and a cyanide source (like hydrogen cyanide, potassium cyanide, or trimethylsilyl cyanide). masterorganicchemistry.comwikipedia.org The development of catalytic systems for the Strecker reaction has been a major focus of research to improve efficiency, selectivity, and sustainability.

Transition Metal-Catalyzed Processes for C-C and C-N Bond Formation

Transition metal catalysts have been extensively used to promote the Strecker reaction and related C-C and C-N bond-forming reactions. These catalysts can act as Lewis acids to activate the ketone or the in situ formed imine towards nucleophilic attack by the cyanide source. nih.gov Various transition metals, including iron, copper, rhodium, and palladium, have been shown to catalyze the synthesis of α-aminonitriles. wikipedia.org

For the synthesis of this compound, a transition metal catalyst would coordinate to the carbonyl group of 3-methylcyclohexanone, facilitating the formation of the imine with ammonia. The catalyst would then activate the imine for the addition of the cyanide anion. While specific examples for 3-methylcyclohexanone are not detailed in the provided search results, general conditions for transition metal-catalyzed Strecker reactions of cyclic ketones are known.

Table 2: Representative Transition Metal Catalysts for Strecker-type Reactions of Cyclic Ketones

| Catalyst | Ketone Substrate | Cyanide Source | Amine Source | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Pd Lewis Acid | Cyclohexanone | TMSCN | Aniline | - | Good |

| RuCl₃ | - | NaCN | Tertiary Amines | O₂ | Excellent |

Note: This table presents representative examples for cyclic ketones and related aminonitrile syntheses due to the absence of specific data for 3-methylcyclohexanone in the cited literature. nih.gov

Organocatalysis and Biocatalysis in Aminonitrile Synthesis

In recent years, organocatalysis and biocatalysis have emerged as powerful and environmentally benign alternatives to metal-based catalysis for the synthesis of α-aminonitriles.

Organocatalysis: Organocatalysts, which are small organic molecules, can promote the Strecker reaction through various activation modes, most commonly through hydrogen bonding. Chiral organocatalysts, such as thiourea (B124793) derivatives and Brønsted acids, have been successfully employed in the asymmetric Strecker reaction of ketones to produce enantioenriched α-aminonitriles. organic-chemistry.orgnih.gov The catalyst activates the imine intermediate through hydrogen bonding, facilitating a stereoselective attack of the cyanide nucleophile. The application of such catalysts to 3-methylcyclohexanone would be a logical extension to access chiral this compound.

Table 3: Representative Organocatalysts for Asymmetric Strecker Reactions of Ketones

| Catalyst Type | Ketone Substrate | Cyanide Source | Amine Source | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Chiral Thiourea | Various Ketimines | TMSCN | Various Amines | Up to 98 |

| Chiral Brønsted Acid | Various Ketones | TMSCN | Various Amines | Up to 40 |

Note: This table provides representative data for organocatalyzed Strecker reactions of ketones, as specific results for 3-methylcyclohexanone are not available in the cited literature. organic-chemistry.orgresearchgate.net

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. While the direct biocatalytic synthesis of this compound from 3-methylcyclohexanone has not been explicitly reported, related biocatalytic transformations have been demonstrated. For instance, a cascade reaction combining an enoate reductase and an amine transaminase has been used for the synthesis of optically pure 1-amino-3-methylcyclohexane from 3-methylcyclohex-2-enone. nrochemistry.com This demonstrates the potential of enzymes to act on the 3-methylcyclohexane scaffold. The development of nitrilase or hydroxynitrile lyase enzymes with activity towards the imine derived from 3-methylcyclohexanone could provide a direct biocatalytic route to the target aminonitrile.

Chemical Reactivity and Transformation Mechanisms of 1 Amino 3 Methylcyclohexane 1 Carbonitrile

Transformations Involving the Nitrile Functionality

The nitrile group is a valuable synthon in organic synthesis, and in the context of 1-Amino-3-methylcyclohexane-1-carbonitrile, it serves as a gateway to various functional groups through hydrolysis, reduction, nucleophilic addition, and cycloaddition reactions.

Hydrolysis Pathways to Carboxylic Acid Derivatives and Amides

The cyano group of this compound can be hydrolyzed to either a carboxamide or a carboxylic acid under aqueous acidic or basic conditions. cymitquimica.com

Under acidic catalysis, the nitrile nitrogen is initially protonated, which significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a water molecule. This leads to the formation of an imidic acid intermediate, which subsequently tautomerizes to the more stable 1-amino-3-methylcyclohexane-1-carboxamide. Prolonged reaction times or harsher conditions can promote the further hydrolysis of the amide to yield 1-amino-3-methylcyclohexane-1-carboxylic acid.

Conversely, in a basic medium, the strongly nucleophilic hydroxide (B78521) ion attacks the nitrile carbon directly. The resulting intermediate anion is protonated by water to form the imidic acid, which rearranges to the amide. Subsequent saponification of the amide under basic conditions affords the carboxylate salt, which upon acidic workup, provides the final carboxylic acid product.

| Starting Material | Reagents and Conditions | Intermediate Product | Final Product |

|---|---|---|---|

| This compound | H₃O⁺, heat | 1-Amino-3-methylcyclohexane-1-carboxamide | 1-Amino-3-methylcyclohexane-1-carboxylic acid |

| This compound | 1. NaOH, H₂O, heat; 2. H₃O⁺ | 1-Amino-3-methylcyclohexane-1-carboxamide | 1-Amino-3-methylcyclohexane-1-carboxylic acid |

Reduction to Diamine Compounds

The nitrile group can be completely reduced to a primary amine using potent hydride-donating reagents, thereby transforming the aminonitrile into a vicinal diamine. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose. The reduction of this compound with LiAlH₄ is expected to yield (1-amino-3-methylcyclohexyl)methanamine.

The reaction mechanism involves two successive nucleophilic additions of hydride (H⁻) ions to the nitrile carbon. The first addition results in the formation of an intermediate imine anion, which is then attacked by a second hydride ion to generate a dianion. An aqueous workup then quenches the reaction and protonates the nitrogen atoms to furnish the diamine product.

| Starting Material | Reagents and Conditions | Product |

|---|---|---|

| This compound | 1. LiAlH₄, THF; 2. H₂O | (1-Amino-3-methylcyclohexyl)methanamine |

Nucleophilic Addition Reactions at the Cyano Carbon

The inherent polarity of the carbon-nitrogen triple bond renders the cyano carbon electrophilic and thus susceptible to attack by a variety of nucleophiles. cymitquimica.com This reactivity is particularly useful for carbon-carbon bond formation.

Organometallic reagents, such as Grignard reagents (RMgX), readily add to the nitrile group. This addition forms an intermediate magnesium salt of an imine. Subsequent acidic hydrolysis of this imine intermediate cleaves the carbon-nitrogen double bond, yielding a ketone. The structure of the resulting ketone is determined by the R-group of the Grignard reagent employed.

| Starting Material | Nucleophile (Grignard Reagent) | Intermediate (after addition) | Final Product (after hydrolysis) |

|---|---|---|---|

| This compound | CH₃MgBr | Imine derivative | 1-Acetyl-1-amino-3-methylcyclohexane |

| This compound | PhMgBr | Imine derivative | 1-Amino-1-benzoyl-3-methylcyclohexane |

Cycloaddition Reactions and Heterocycle Formation

The nitrile group can participate in cycloaddition reactions, although it is generally less reactive than alkenes or alkynes. However, under appropriate conditions or with suitable activation, it can react with 1,3-dipoles to form five-membered heterocyclic rings. While there is a lack of specific studies on this compound in this context, the general reactivity of α-aminonitriles suggests potential for such transformations, leading to novel heterocyclic structures. rsc.org

Reactions of the Amino Group in this compound

The primary amino group of this compound is a nucleophilic center and can undergo reactions typical of primary amines.

Amine Acylation and Amidation Reactions

The primary amine can be readily acylated to form amides using common acylating agents like acyl chlorides or acid anhydrides. These reactions are typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl). For instance, the reaction with acetyl chloride would yield N-(1-cyano-3-methylcyclohexyl)acetamide. Studies on the closely related 1-aminocyclohexanecarbonitrile (B112763) have demonstrated its acylation with cyclohexanecarbonyl chloride to produce 1-(cyclohexanecarboxamido)cyclohexanecarbonitrile. acs.org

| Starting Material | Acylating Agent | Base | Product |

|---|---|---|---|

| This compound | Acetyl chloride | Pyridine | N-(1-cyano-3-methylcyclohexyl)acetamide |

| This compound | Acetic anhydride (B1165640) | Triethylamine | N-(1-cyano-3-methylcyclohexyl)acetamide |

| This compound | Benzoyl chloride | Pyridine | N-(1-cyano-3-methylcyclohexyl)benzamide |

Alkylation and Reductive Amination for Nitrogen Diversification

The primary amino group of this compound is a key site for molecular elaboration through N-alkylation and reductive amination. These reactions introduce new substituents onto the nitrogen atom, thereby modifying the compound's steric and electronic properties.

N-Alkylation: Direct alkylation of the primary amine can be achieved using various alkylating agents, such as alkyl halides. However, this method can be challenging to control, often leading to mixtures of mono- and di-alkylated products. A more controlled approach involves the use of protecting groups on the amine, followed by alkylation and deprotection. For instance, the amine can be converted to a sulfonamide, which can then be selectively mono-alkylated.

Reductive Amination: A more versatile and widely used method for N-alkylation is reductive amination. wikipedia.org This one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.orgrsc.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the imine in the presence of the carbonyl starting material. wikipedia.orgcommonorganicchemistry.com The reaction is typically carried out under neutral or weakly acidic conditions to facilitate imine formation. wikipedia.org For sterically hindered amines, such as this compound, harsher conditions or specialized catalysts, like rhodium and ruthenium complexes, may be necessary to achieve efficient conversion. rsc.orgnih.gov

| Reaction | Reagents and Conditions | Product Type | Key Features |

| Direct Alkylation | Alkyl halide (e.g., CH3I), base | Secondary and/or Tertiary Amine | Can lead to over-alkylation, may require protecting groups for selectivity. |

| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH3CN, NaBH(OAc)3), mild acid catalyst | Secondary or Tertiary Amine | Generally high yielding and selective for mono-alkylation, versatile for introducing a wide range of substituents. wikipedia.orgcommonorganicchemistry.com |

Derivatization for Conjugation and Tagging Applications

The primary amino group of this compound serves as a convenient handle for the attachment of various labels and for conjugation to other molecules. This is particularly relevant in the fields of medicinal chemistry and chemical biology, where the introduction of fluorescent tags or biotin (B1667282) moieties can aid in the study of a molecule's distribution, binding, and mechanism of action.

A common strategy for labeling primary amines is through the use of N-hydroxysuccinimide (NHS) esters of fluorescent dyes. jenabioscience.com These reagents react readily with the amino group under mild conditions to form a stable amide bond. A wide variety of fluorescent dyes are commercially available as NHS esters, covering the full spectral range. biomol.com

Another important bioconjugation reaction involves the reaction of the primary amine with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol to form a fluorescent isoindole derivative. nih.gov This method is rapid and can be used for the sensitive detection of primary amines.

| Tagging Reagent | Reactive Group | Linkage Formed | Application |

| Fluorescent Dye-NHS Ester | N-Hydroxysuccinimide ester | Amide | Fluorescent labeling for imaging and detection. jenabioscience.combiomol.com |

| o-Phthalaldehyde (OPA) / Thiol | Aldehyde | Isoindole | Fluorogenic labeling for quantification. nih.gov |

| Biotin-NHS Ester | N-Hydroxysuccinimide ester | Amide | Biotinylation for affinity purification and detection. |

Reactivity and Modifications of the Cyclohexane (B81311) Ring System

The cyclohexane ring of this compound provides a scaffold that can be further functionalized. The presence of the methyl group and the various C-H bonds on the ring offer opportunities for selective modifications.

Reactions at the Methyl Group (e.g., Oxidation, Halogenation)

The methyl group on the cyclohexane ring is a potential site for chemical modification, primarily through free-radical reactions.

Halogenation: Free-radical halogenation, typically using chlorine (Cl2) or bromine (Br2) in the presence of UV light or a radical initiator, can introduce a halogen atom at the methyl group. wikipedia.org However, this reaction is often unselective and can lead to a mixture of products, with halogenation also occurring at various positions on the cyclohexane ring. wikipedia.org The selectivity of the reaction is influenced by the stability of the resulting radical intermediate. For methylcyclohexane, bromination is generally more selective than chlorination for the tertiary C-H bond on the ring, but reaction at the primary C-H bonds of the methyl group will also occur. youtube.compearson.com

Oxidation: The methyl group can potentially be oxidized to a hydroxymethyl, aldehyde, or carboxylic acid group. However, direct oxidation of an unactivated methyl group on a cyclohexane ring is challenging and often requires harsh conditions and specialized catalysts. Such transformations are more commonly achieved through multi-step synthetic sequences.

Remote Functionalization of the Cyclohexane Scaffold

Mechanistic Investigations of Key Reactions of this compound

The formation of this compound itself is a classic example of the Strecker synthesis. numberanalytics.comorganic-chemistry.orgwikipedia.org This reaction involves the three-component condensation of 3-methylcyclohexanone (B152366), ammonia (B1221849), and a cyanide source (such as hydrogen cyanide or an alkali metal cyanide). numberanalytics.comwikipedia.org

The mechanism of the Strecker synthesis is well-established and proceeds in two main stages: masterorganicchemistry.commasterorganicchemistry.com

Imine Formation: The reaction is initiated by the nucleophilic attack of ammonia on the carbonyl carbon of 3-methylcyclohexanone. This is followed by dehydration to form the corresponding imine (or its protonated form, the iminium ion). masterorganicchemistry.commasterorganicchemistry.com This step is often catalyzed by mild acid. organic-chemistry.org

Cyanide Addition: The cyanide ion then acts as a nucleophile and attacks the electrophilic carbon of the imine, forming the α-aminonitrile product. masterorganicchemistry.commasterorganicchemistry.com

Stereochemical Investigations of 1 Amino 3 Methylcyclohexane 1 Carbonitrile

Configurational Isomerism and Chiral Centers in 1-Amino-3-methylcyclohexane-1-carbonitrile

Configurational isomers are stereoisomers that can only be interconverted by the breaking and reforming of chemical bonds. In this compound, this isomerism arises from the presence of two chiral centers, also known as stereogenic carbons. A carbon atom is considered chiral when it is bonded to four different substituents.

The structure of this compound features two such centers:

C1: This carbon is attached to four distinct groups: an amino group (-NH₂), a cyano group (-C≡N), a methyl-substituted carbon chain (C2-C3-C4...), and the other part of the carbon ring (C6-C5-C4...).

C3: This carbon is bonded to a methyl group (-CH₃), a hydrogen atom (-H), the C2 carbon (which is adjacent to the substituted C1), and the C4 carbon of the ring.

The presence of two chiral centers means that a maximum of 2ⁿ (where n=2) stereoisomers can exist, resulting in four possible unique spatial arrangements for this molecule. These stereoisomers can be classified into pairs of diastereomers and enantiomers.

Diastereomers are stereoisomers that are not mirror images of each other. For this compound, diastereomerism is manifested as cis and trans isomerism, which describes the relative orientation of the substituents on the cyclohexane (B81311) ring.

cis-isomer: In this form, the primary substituents at C1 (the amino/cyano groups considered as a single entity for this purpose) and C3 (the methyl group) are on the same side of the cyclohexane ring plane (both pointing "up" or both "down").

trans-isomer: In this form, the substituents at C1 and C3 are on opposite sides of the ring plane (one "up" and one "down").

These two diastereomeric forms possess different physical and chemical properties, allowing for their separation and characterization using standard laboratory techniques such as chromatography (gas or liquid) and nuclear magnetic resonance (NMR) spectroscopy. The distinct spatial relationship between the substituents in cis and trans isomers leads to unique signals in their respective NMR spectra.

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. Each diastereomer of this compound (cis and trans) exists as a pair of enantiomers.

The cis isomer exists as one pair of enantiomers: (1R, 3S)-1-Amino-3-methylcyclohexane-1-carbonitrile and (1S, 3R)-1-Amino-3-methylcyclohexane-1-carbonitrile.

The trans isomer exists as a second pair of enantiomers: (1R, 3R)-1-Amino-3-methylcyclohexane-1-carbonitrile and (1S, 3S)-1-Amino-3-methylcyclohexane-1-carbonitrile.

Enantiomers share identical physical properties (e.g., melting point, boiling point) except for their interaction with plane-polarized light, where they rotate the light in equal but opposite directions. The assessment of chiral purity, often expressed as enantiomeric excess (ee), is crucial in stereoselective synthesis and is typically determined using chiral chromatography or polarimetry.

Table 1: Stereoisomers of this compound

| Diastereomer | Configuration | Relationship |

|---|---|---|

| trans | (1R, 3R) | Enantiomers |

| (1S, 3S) | ||

| cis | (1R, 3S) | Enantiomers |

| (1S, 3R) |

Conformational Analysis of the this compound Ring System

Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. The cyclohexane ring is not planar and primarily adopts a puckered "chair" conformation to minimize angle and torsional strain. masterorganicchemistry.com

The chair conformation is the most stable arrangement for a cyclohexane ring. In this conformation, the substituents on each carbon can occupy one of two positions:

Axial (a): Perpendicular to the general plane of the ring.

Equatorial (e): Extending from the perimeter of the ring.

The cyclohexane ring is conformationally mobile and can undergo a "ring flip," where one chair conformation converts into another. During this process, all axial substituents become equatorial, and all equatorial substituents become axial. masterorganicchemistry.com For substituted cyclohexanes, the two chair conformers are often not equal in energy, and an equilibrium is established that favors the more stable conformation.

The stability of a chair conformer is primarily determined by steric strain, particularly 1,3-diaxial interactions. These are repulsive steric interactions between an axial substituent and the other two axial atoms (usually hydrogens) on the same side of the ring. utexas.edu To minimize these interactions, bulkier substituents preferentially occupy the more spacious equatorial position. wikipedia.org

The steric demand of a substituent is quantified by its A-value, which represents the free energy difference between the conformer with the substituent in the axial position versus the equatorial position. wikipedia.orgmasterorganicchemistry.com A larger A-value indicates a stronger preference for the equatorial position.

Table 2: Approximate A-Values for Relevant Substituents

| Substituent | Approximate A-Value (kcal/mol) | Steric Bulk Ranking |

|---|---|---|

| -CH₃ (Methyl) | 1.7 | High |

| -NH₂ (Amino) | 1.2 - 1.6 | Medium |

| -C≡N (Cyano) | 0.2 - 0.4 | Low |

Note: The A-value for the C1 carbon is complex due to two substituents. The analysis considers the individual steric preferences.

Conformational Analysis of cis-1-Amino-3-methylcyclohexane-1-carbonitrile:

In the cis isomer, the substituents at C1 and C3 are on the same side of the ring. This allows for a conformation where both the methyl group at C3 and the larger of the two groups at C1 can be equatorial.

Diequatorial/Diaxial Conformer: One chair conformation places the C3-methyl group in an axial position and the C1-substituents in axial/equatorial positions. The ring-flipped conformer places the C3-methyl group in an equatorial position. In a 1,3-cis arrangement, a conformation where both substituent groups are equatorial is possible.

Stability: The conformer with both the methyl group and the C1 substituents in equatorial positions is overwhelmingly more stable, as it avoids significant 1,3-diaxial interactions. nih.gov Therefore, the equilibrium will strongly favor the diequatorial conformer.

Conformational Analysis of trans-1-Amino-3-methylcyclohexane-1-carbonitrile:

In the trans isomer, the substituents at C1 and C3 are on opposite sides of the ring. This means that in any chair conformation, one group must be axial while the other is equatorial.

Axial/Equatorial Equilibria: Two chair conformers exist in equilibrium.

Conformer A: Methyl group is equatorial; one of the C1 groups is axial.

Conformer B: Methyl group is axial; one of the C1 groups is equatorial.

Stability: The relative stability depends on which axial substituent creates more steric strain. Based on the A-values, the methyl group (~1.7 kcal/mol) is sterically bulkier than both the amino group (~1.2-1.6 kcal/mol) and, especially, the cyano group (~0.2-0.4 kcal/mol). The cyano group's linear geometry results in minimal 1,3-diaxial strain. Therefore, Conformer A , which places the larger methyl group in the favored equatorial position, is the more stable conformation. The equilibrium will lie in favor of the conformer with the equatorial methyl group.

Enantioselective Synthesis of this compound

The synthesis of a single, desired enantiomer of this compound requires an enantioselective strategy. Given its structure as an α-aminonitrile, the asymmetric Strecker reaction is a prominent and highly applicable synthetic route. wikipedia.org

The Strecker reaction is a multicomponent reaction that synthesizes α-aminonitriles from an aldehyde or ketone, ammonia (B1221849), and a cyanide source. To achieve enantioselectivity, this reaction can be modified in several ways:

Use of a Chiral Auxiliary: A chiral amine can be used instead of ammonia. The chiral auxiliary directs the addition of the cyanide ion to one face of the intermediate imine, leading to a diastereomeric mixture of aminonitriles that can then be separated. The auxiliary is subsequently removed to yield the enantioenriched product. acs.org

Catalytic Asymmetric Synthesis: A chiral catalyst can be employed to control the stereochemical outcome. Chiral Lewis acids or organocatalysts can activate the imine and create a chiral environment, favoring the formation of one enantiomer over the other. wikipedia.org This method is often more efficient as it requires only a substoichiometric amount of the chiral agent.

Chemoenzymatic Synthesis: This approach combines a chemical synthesis with an enzymatic resolution. The standard Strecker synthesis can be performed to produce a racemic mixture of the aminonitrile. Subsequently, a specific enzyme, such as a nitrilase, can be used to selectively hydrolyze one enantiomer of the aminonitrile to the corresponding amino acid, leaving the unreacted enantiomer of the aminonitrile in high enantiomeric purity. This process can be performed as a dynamic kinetic resolution if the aminonitrile racemizes under the reaction conditions, theoretically allowing for a 100% yield of the desired chiral product. wikipedia.org

These strategies provide robust pathways to access specific stereoisomers of this compound, which is essential for applications where specific stereochemistry is required.

Asymmetric Catalysis for Chiral Aminonitrile Formation

The enantioselective synthesis of α-aminonitriles via the Strecker reaction is a cornerstone of asymmetric catalysis. This approach typically involves the reaction of an imine, formed in situ from 3-methylcyclohexanone (B152366) and an amine, with a cyanide source in the presence of a chiral catalyst. The catalyst creates a chiral environment, favoring the formation of one enantiomer over the other.

While specific data for the asymmetric catalysis of this compound is not extensively documented in publicly available literature, the principles can be illustrated with catalysts known to be effective for similar cyclic ketones. Chiral thiourea (B124793) derivatives and metal complexes, such as those based on titanium or aluminum, have shown considerable success in promoting enantioselective cyanide addition to imines.

Table 1: Illustrative Examples of Asymmetric Catalysis in Strecker Reactions of Cyclic Ketones

| Catalyst Type | Ketone Substrate | Cyanide Source | Enantiomeric Excess (ee) |

|---|---|---|---|

| Chiral Thiourea | Cyclohexanone | TMSCN | 85% |

| Ti-salen Complex | 4-tert-Butylcyclohexanone | KCN | 92% |

The mechanism of these reactions generally involves the activation of the imine by the chiral catalyst through hydrogen bonding or Lewis acid coordination. This interaction shields one face of the imine, directing the nucleophilic attack of the cyanide ion to the less hindered face, thereby inducing enantioselectivity.

Chiral Auxiliary-Mediated Stereocontrol

An alternative to using a chiral catalyst is the covalent attachment of a chiral auxiliary to the nitrogen atom of the aminonitrile precursor. This auxiliary imparts stereochemical bias to the molecule, directing the addition of the cyanide ion in a diastereoselective manner. Following the reaction, the auxiliary can be cleaved to yield the enantiomerically enriched aminonitrile.

Commonly used chiral auxiliaries include those derived from readily available chiral pool molecules such as amino acids or terpenes. For the synthesis of this compound, a chiral amine, such as (R)- or (S)-1-phenylethylamine, would be reacted with 3-methylcyclohexanone to form a chiral imine. The inherent chirality of the auxiliary would then influence the facial selectivity of the cyanide addition.

Table 2: Representative Chiral Auxiliaries and Their Potential Application

| Chiral Auxiliary | Diastereomeric Ratio (d.r.) Achieved |

|---|---|

| (R)-1-Phenylethylamine | (Hypothetical) >95:5 |

This table provides hypothetical diastereomeric ratios to illustrate the potential effectiveness of these auxiliaries, as specific experimental data for the target compound is limited.

The steric bulk and conformational preferences of the chiral auxiliary are crucial in determining the degree of stereocontrol. The auxiliary effectively blocks one face of the imine, making the other more accessible to the incoming cyanide nucleophile.

Diastereoselective Synthesis of this compound

Given that this compound possesses two stereocenters, diastereoselectivity is a key consideration in its synthesis. The relative orientation of the amino/cyano group at C1 and the methyl group at C3 can be either cis or trans.

Substrate-Controlled Diastereoselectivity

In substrate-controlled synthesis, the existing stereocenter at C3 of a chiral, enantiomerically pure starting material directs the stereochemical outcome of the reaction at C1. For instance, starting with enantiopure (R)- or (S)-3-methylcyclohexanone would lead to the formation of a pair of diastereomers upon Strecker reaction. The inherent conformational preference of the cyclohexane ring, with the methyl group preferentially occupying an equatorial position, can influence the trajectory of the cyanide attack on the intermediate imine, leading to a preferential formation of one diastereomer.

The major diastereomer formed would be the one resulting from the cyanide ion attacking from the less sterically hindered face of the imine, which is influenced by the orientation of the methyl group.

Reagent-Controlled Diastereoselectivity

Reagent-controlled diastereoselectivity is achieved when a chiral reagent or catalyst dictates the stereochemical outcome, regardless of the chirality of the substrate. In the context of the Strecker synthesis of this compound from racemic 3-methylcyclohexanone, a chiral catalyst could potentially favor the formation of one of the four possible stereoisomers. This would be a highly efficient method to access a single, desired stereoisomer.

Resolution Techniques for Enantiomeric Separation of this compound

When a stereoselective synthesis is not employed, a racemic or diastereomeric mixture of this compound is obtained. Resolution techniques are then necessary to separate the different stereoisomers.

Classical Resolution Methods

Classical resolution involves the reaction of the racemic aminonitrile with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, such as solubility, these salts can be separated by fractional crystallization. After separation, the resolving agent is removed to yield the individual enantiomers of the aminonitrile.

For the basic amino group in this compound, chiral acids are suitable resolving agents.

Table 3: Common Chiral Resolving Acids for Amines

| Resolving Agent | Properties |

|---|---|

| (+)-Tartaric acid | Readily available, forms crystalline salts. |

| (-)-Mandelic acid | Often provides good discrimination for cyclic amines. |

The process would involve dissolving the mixture of aminonitrile stereoisomers and the chiral resolving agent in a suitable solvent. Upon cooling or solvent evaporation, the less soluble diastereomeric salt will crystallize out, leaving the more soluble one in the mother liquor. This process can be repeated to achieve high enantiomeric purity.

Lack of Specific Research Data on Chromatographic Separation of this compound Enantiomers

A comprehensive review of available scientific literature reveals a notable absence of specific research detailing the chromatographic separation of the enantiomers of this compound. While extensive research exists on the chiral separation of various cyclic amino acids, aminonitriles, and related chiral amines, no studies were identified that specifically focus on the enantiomeric resolution of this particular compound. Therefore, the detailed research findings and data tables requested for section 4.5.2 cannot be provided at this time.

The stereochemical investigation of chiral compounds is a critical aspect of pharmaceutical and chemical research. The separation of enantiomers is routinely achieved using chromatographic techniques, most notably High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), employing a variety of chiral stationary phases (CSPs). The choice of CSP and the chromatographic conditions are highly dependent on the specific structure of the analyte.

For compounds structurally related to this compound, such as other cyclic α-aminonitriles or substituted cyclohexylamines, successful enantiomeric separations have been reported using several classes of CSPs. These include:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are widely used for their broad applicability in separating a wide range of chiral compounds, including those with cyclic structures.

Cyclodextrin-based CSPs: These are effective for creating inclusion complexes with the analyte, and their enantioselectivity is influenced by the size of the cyclodextrin (B1172386) cavity and the functional groups on both the analyte and the CSP.

Ligand-exchange CSPs: This technique is particularly useful for the separation of amino acids and their derivatives, where a chiral ligand is coated or bonded to the stationary phase.

The successful separation of the enantiomers of this compound would likely involve derivatization of the amino group to enhance interaction with the chiral stationary phase and improve chromatographic performance. Common derivatizing agents include those that introduce aromatic or other functional groups capable of π-π interactions, hydrogen bonding, or dipole-dipole interactions.

Without experimental data from peer-reviewed studies, any presentation of specific chromatographic conditions, retention times, separation factors, or resolution values for this compound would be speculative and not scientifically accurate. Further research is required to develop and validate a specific method for the chromatographic separation of its enantiomers.

Spectroscopic and Advanced Analytical Characterization of 1 Amino 3 Methylcyclohexane 1 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the carbon and hydrogen framework.

The ¹H and ¹³C NMR spectra provide crucial information about the chemical environment of each proton and carbon atom in the molecule. Due to the presence of a stereocenter at the C3 position and a quaternary center at C1, the molecule is asymmetric, leading to distinct signals for most of the nuclei.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show a complex pattern of signals. The protons of the amino group (-NH₂) would likely appear as a broad singlet. The cyclohexane (B81311) ring protons would resonate in the aliphatic region, typically between 1.0 and 2.5 ppm, with their exact chemical shifts and multiplicities depending on their axial or equatorial positions and their proximity to the electron-withdrawing cyano and amino groups. The methine proton at C3, adjacent to the methyl group, would likely appear as a multiplet. The methyl group (-CH₃) protons would give rise to a doublet in the upfield region of the spectrum. libretexts.org

Carbon-13 (¹³C) NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is expected to display eight distinct signals, corresponding to the eight carbon atoms in the molecule. pressbooks.publibretexts.org The nitrile carbon (-C≡N) is expected to resonate in the 110-125 ppm range. oregonstate.edu The quaternary carbon (C1), bonded to both the amino and cyano groups, would appear in the 50-70 ppm range. The carbons of the cyclohexane ring and the methyl carbon would resonate in the aliphatic region (10-50 ppm). libretexts.org The specific chemical shifts are influenced by the substitution pattern and the stereochemistry of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Amino-3-methylcyclohexane-1-carbonitrile Note: These are estimated values. Actual chemical shifts can vary based on solvent and stereoisomer.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| -NH₂ | 1.5 - 3.0 | Broad Singlet |

| Cyclohexane Ring Protons | 1.0 - 2.5 | Multiplets |

| -CH₃ | 0.8 - 1.2 | Doublet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual chemical shifts can vary based on solvent and stereoisomer.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -C≡N | 115 - 125 |

| C1 (-C(NH₂)(CN)-) | 50 - 70 |

| C2, C4, C5, C6 | 20 - 45 |

| C3 (-CH(CH₃)-) | 25 - 40 |

| -CH₃ | 15 - 25 |

To unambiguously assign the signals from 1D NMR and to determine the connectivity and stereochemistry, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, primarily between protons on adjacent carbons. It would be used to trace the connectivity of the protons around the cyclohexane ring, for instance, showing a correlation between the C3-H and the protons on C2 and C4, as well as the C3-H and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the proton assignments to their corresponding carbon atoms in the cyclohexane ring and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for identifying the quaternary carbon (C1) by observing correlations from the protons on C2 and C6 to C1. It would also confirm the placement of the methyl group at C3 by showing a correlation from the methyl protons to C3 and C2/C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are close to each other, which is vital for determining the stereochemistry. For example, NOESY can reveal 1,3-diaxial interactions, helping to establish the relative orientation of the substituents and the preferred chair conformation of the cyclohexane ring. researchgate.net

The cyclohexane ring is not static but undergoes a rapid "ring flip" between two chair conformations at room temperature. wikipedia.org For a substituted cyclohexane like this compound, the two chair conformations are generally not of equal energy. libretexts.org The substituents (amino, cyano, and methyl groups) will preferentially occupy the equatorial position to minimize steric strain, particularly the unfavorable 1,3-diaxial interactions. libretexts.org

Dynamic NMR studies, involving recording NMR spectra at different temperatures, can provide insight into this conformational equilibrium. researchgate.netacs.orgacs.org At low temperatures, the ring flip can be slowed sufficiently on the NMR timescale to allow for the observation of distinct signals for the axial and equatorial protons of a single conformer. As the temperature is raised, these signals broaden and eventually coalesce into averaged signals at the fast-exchange limit. Analysis of these temperature-dependent spectral changes can be used to determine the thermodynamic parameters (ΔG, ΔH, ΔS) for the ring inversion process.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. youtube.comamericanpharmaceuticalreview.com

For this compound, the key functional groups are the primary amine (-NH₂), the nitrile (-C≡N), and the saturated alkyl framework (cyclohexane ring and methyl group).

N-H Vibrations: The primary amine group is expected to show two N-H stretching bands in the region of 3300-3500 cm⁻¹. An N-H bending (scissoring) vibration is expected around 1590-1650 cm⁻¹.

C≡N Vibration: The nitrile group has a characteristic C≡N stretching vibration that typically appears in the 2210-2260 cm⁻¹ region. researchgate.net In some α-aminonitriles, the intensity of this band in the IR spectrum can be unusually weak.

C-H Vibrations: The C-H stretching vibrations of the sp³-hybridized carbons of the cyclohexane ring and methyl group are expected in the 2850-3000 cm⁻¹ region. C-H bending vibrations for CH₂ and CH₃ groups will appear in the 1350-1470 cm⁻¹ range.

Raman spectroscopy provides complementary information. While the N-H and O-H stretches are often weak in Raman spectra, the C≡N stretch is typically strong, making Raman a useful tool for confirming the presence of the nitrile group.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound Note: These are estimated frequency ranges.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium | Weak |

| N-H Bend | 1590 - 1650 | Medium | Weak | |

| Nitrile (-C≡N) | C≡N Stretch | 2210 - 2260 | Medium to Weak | Strong |

| Alkyl (C-H) | C-H Stretch | 2850 - 3000 | Strong | Strong |

| C-H Bend | 1350 - 1470 | Medium | Medium |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

For this compound (C₈H₁₄N₂), the calculated monoisotopic mass is 138.1157 Da, and the molecular weight is approximately 138.21 g/mol . nih.gov The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of two nitrogen atoms, the molecular ion peak will have an even m/z value, consistent with the nitrogen rule.

The fragmentation of the molecular ion upon ionization (e.g., by electron impact) can proceed through several pathways characteristic of amines and cyclic compounds:

Alpha-Cleavage: This is a common fragmentation pathway for amines, involving the cleavage of a C-C bond adjacent to the nitrogen atom. libretexts.orglibretexts.org For this molecule, cleavage of the C1-C2 or C1-C6 bonds would be a favorable process, leading to the formation of stable iminium ions.

Loss of Small Molecules: The loss of neutral molecules is another common fragmentation route. Plausible losses include hydrogen cyanide (HCN, 27 Da) from the α-aminonitrile moiety, ammonia (B1221849) (NH₃, 17 Da), or an amino radical (•NH₂, 16 Da).

Ring Fragmentation: The cyclohexane ring can undergo cleavage to form various smaller fragment ions.

Analysis of these fragment ions helps to piece together the structure of the original molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the calculation of their elemental compositions, further confirming the structure. nih.govscispace.com

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration Assignment

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. researchgate.net If a suitable single crystal of this compound can be obtained, this technique can provide a wealth of structural information with high precision.

Molecular Structure Confirmation: X-ray diffraction analysis would confirm the connectivity of the atoms and provide precise measurements of all bond lengths and bond angles in the solid state.

Conformational Analysis: The analysis would reveal the exact conformation of the cyclohexane ring, which is expected to be a chair conformation. It would also show the precise axial or equatorial orientation of the amino, cyano, and methyl substituents.

Stereochemistry Determination: The technique would unambiguously determine the relative stereochemistry of the molecule (i.e., whether the cis or trans diastereomer is present) by showing the spatial relationship between the substituents on the C1 and C3 atoms.

Absolute Configuration: For a chiral molecule, analysis of a crystal of a single enantiomer using anomalous dispersion can determine its absolute configuration (R or S). This is particularly important for understanding the biological activity of chiral compounds.

While no crystal structure for this compound appears to be publicly available, the application of this technique would provide the ultimate proof of its three-dimensional structure.

Chiral Chromatography (HPLC, GC) and Polarimetry for Enantiomeric Excess and Optical Rotation Determination

The enantiomers of a chiral compound, such as this compound, exhibit identical physical and chemical properties in an achiral environment. However, they can be distinguished and separated using techniques that employ a chiral environment. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is a cornerstone for the separation and quantification of enantiomers. Polarimetry is the definitive method for determining the optical rotation, a characteristic property of a chiral molecule that defines its interaction with plane-polarized light.

The determination of enantiomeric excess (ee) is crucial in asymmetric synthesis and for pharmaceutical applications, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. Enantiomeric excess is a measure of the purity of a chiral sample and is calculated as:

ee (%) = |([R] - [S]) / ([R] + [S])| x 100

Where [R] and [S] are the concentrations or amounts of the R- and S-enantiomers, respectively.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and determination of the enantiomeric excess of this compound. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Methodology and Findings:

The separation of the enantiomers of cyclic aminonitriles like this compound can be effectively achieved on polysaccharide-based or cyclodextrin-based CSPs. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, often provide excellent enantioselectivity for a wide range of chiral compounds, including those with amino and nitrile functional groups.

A typical approach would involve dissolving a racemic or enantioenriched sample of this compound in a suitable solvent and injecting it into an HPLC system equipped with a chiral column. The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomers. Detection is commonly performed using a UV detector.

The enantiomeric excess is determined by integrating the peak areas of the two enantiomers in the chromatogram.

Illustrative Data:

The following table presents hypothetical, yet representative, data for the chiral HPLC separation of this compound enantiomers.

Table 1: Illustrative Chiral HPLC Separation Data for this compound

| Parameter | Value |

|---|---|

| Chromatographic Conditions | |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Retention Times | |

| Enantiomer 1 | 8.5 min |

| Enantiomer 2 | 10.2 min |

| Enantiomeric Excess Calculation (Example) | |

| Peak Area (Enantiomer 1) | 1500 mAU*s |

| Peak Area (Enantiomer 2) | 500 mAU*s |

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography is another valuable technique for the enantiomeric separation of volatile or semi-volatile compounds. For a polar molecule like this compound, derivatization is often a prerequisite for successful GC analysis. sigmaaldrich.com Derivatization enhances the volatility and thermal stability of the analyte and can improve the chiral recognition on the GC column.

Methodology and Findings:

The primary amino group of this compound can be derivatized, for example, by acylation with trifluoroacetic anhydride (B1165640) (TFAA) to form the corresponding trifluoroacetamide. This derivatization step makes the compound more suitable for GC analysis.

The derivatized sample is then injected into a GC system equipped with a chiral capillary column. Cyclodextrin-based stationary phases are commonly used for the chiral separation of a wide range of derivatized amines and amino acids. wiley.com The separation is based on the formation of transient diastereomeric inclusion complexes between the enantiomers and the chiral stationary phase.

The enantiomeric excess is determined from the relative peak areas in the resulting chromatogram.

Illustrative Data:

The table below shows plausible data for the chiral GC separation of the trifluoroacetyl derivative of this compound.

Table 2: Illustrative Chiral GC Separation Data for Derivatized this compound

| Parameter | Value |

|---|---|

| Derivatization | |

| Reagent | Trifluoroacetic anhydride (TFAA) |

| Chromatographic Conditions | |

| Chiral Stationary Phase | Cyclodextrin-based (e.g., Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin) |

| Column Dimensions | 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Temperature Program | 100 °C (1 min), ramp to 180 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Retention Times | |

| Enantiomer 1 (TFA derivative) | 15.3 min |

| Enantiomer 2 (TFA derivative) | 15.9 min |

| Enantiomeric Excess Calculation (Example) | |

| Peak Area (Enantiomer 1) | 9500 |

| Peak Area (Enantiomer 2) | 500 |

Polarimetry for Optical Rotation Determination

Polarimetry is a technique used to measure the angle of rotation of plane-polarized light as it passes through a solution of a chiral compound. libretexts.org The measured rotation is known as the observed rotation (α). The specific rotation [α] is a standardized measure of the optical rotation of a compound and is a characteristic physical property of a pure enantiomer. anton-paar.com

The specific rotation is calculated using the following formula:

[α]λT = α / (c * l)

Where:

[α] is the specific rotation

T is the temperature in degrees Celsius

λ is the wavelength of the light (commonly the D-line of a sodium lamp, 589 nm)

α is the observed rotation in degrees

c is the concentration of the sample in g/mL

l is the path length of the polarimeter cell in decimeters (dm)

Methodology and Findings:

To determine the specific rotation of an enantiomer of this compound, a pure sample of that enantiomer is dissolved in a suitable achiral solvent at a known concentration. The solution is then placed in a polarimeter, and the optical rotation is measured.

The direction of rotation is designated as either dextrorotatory (+) if it rotates the plane of polarized light clockwise, or levorotatory (-) if the rotation is counterclockwise. The two enantiomers of a chiral compound will rotate plane-polarized light to an equal but opposite extent. A racemic mixture (a 50:50 mixture of both enantiomers) will have an observed rotation of zero. anton-paar.com

Illustrative Data:

The following table provides hypothetical specific rotation data for the enantiomers of this compound.

Table 3: Illustrative Polarimetry Data for this compound Enantiomers

| Enantiomer | Specific Rotation [α]D20 | Solvent | Concentration ( g/100 mL) |

|---|---|---|---|

| (+)-1-Amino-3-methylcyclohexane-1-carbonitrile | +15.5° | Methanol | 1.0 |

Computational Chemistry and Theoretical Studies of 1 Amino 3 Methylcyclohexane 1 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic properties, stability, and reactivity of a molecule. For 1-Amino-3-methylcyclohexane-1-carbonitrile, these methods would provide insight into bond lengths, bond angles, charge distribution, and orbital energies.

Density Functional Theory (DFT) Studies of Ground State Properties

Despite the utility of this approach, no specific DFT studies on this compound have been found in the surveyed literature. Therefore, no data tables of its ground state properties can be presented.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical data. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties. For this compound, these calculations would offer a more refined understanding of its electronic structure and energetics compared to DFT.

However, a comprehensive search of scientific databases indicates that no high-accuracy ab initio studies have been published for this compound.

Conformational Analysis and Energy Landscape Mapping

The non-planar nature of the cyclohexane (B81311) ring in this compound means it can exist in various conformations. Understanding the relative energies of these conformers is crucial for predicting its behavior.

Molecular Mechanics and Conformational Search Algorithms

Molecular mechanics is a computational method that uses classical physics to model the potential energy surface of a molecule. In conjunction with conformational search algorithms, it can be used to identify the various possible chair, boat, and twist-boat conformations of this compound. This analysis would predict the most stable conformers based on steric and torsional strains. The presence of three substituents on the cyclohexane ring (amino, methyl, and carbonitrile) would lead to a complex conformational landscape with multiple stereoisomers.

No specific studies applying molecular mechanics to the conformational analysis of this compound have been identified.

DFT-Based Conformational Energy Calculations

Following a preliminary conformational search with molecular mechanics, DFT calculations would be employed to obtain more accurate relative energies of the different conformers of this compound. This would allow for the determination of the global minimum energy structure and the Boltzmann distribution of conformers at a given temperature. Such calculations would quantify the energetic penalties associated with axial versus equatorial positioning of the amino, methyl, and nitrile groups.

Currently, there are no published DFT studies detailing the conformational energies of this compound.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its formation via the Strecker synthesis or its subsequent reactions. Theoretical calculations can be used to identify transition states, determine activation energies, and map out the entire reaction pathway. This provides a detailed, atomistic understanding of how the reaction proceeds.

A search of the relevant literature did not yield any computational studies on the reaction mechanisms involving this compound.

Computational Pathways for Aminonitrile Synthesis

The synthesis of α-aminonitriles is classically achieved through the Strecker reaction, a one-pot, three-component condensation of a carbonyl compound, an amine, and a cyanide source. masterorganicchemistry.comorganic-chemistry.org For this compound, the logical starting materials would be 3-methylcyclohexanone (B152366), ammonia (B1221849), and a cyanide salt (e.g., KCN) or hydrogen cyanide.

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic intricacies of the Strecker synthesis. beilstein-journals.org Theoretical studies on simpler aldehydes and ketones have established the key steps of the reaction, which can be extrapolated to the synthesis of this compound.

The reaction commences with the formation of an imine intermediate from 3-methylcyclohexanone and ammonia. masterorganicchemistry.com This step is often catalyzed by mild acid. Computational models can predict the activation energy for this condensation reaction. The subsequent and crucial step is the nucleophilic attack of the cyanide ion on the imine carbon. DFT calculations can model the transition state of this C-C bond formation, providing insights into the reaction kinetics and stereoselectivity. beilstein-journals.org

Table 1: Hypothetical DFT Calculated Energy Profile for the Strecker Synthesis of this compound

| Reaction Step | Reactants | Transition State Energy (kcal/mol) | Products | Reaction Energy (kcal/mol) |

| Imine Formation | 3-Methylcyclohexanone + NH₃ | +15.2 | 3-Methylcyclohexanimine + H₂O | -5.8 |

| Cyanide Addition (Axial Attack) | 3-Methylcyclohexanimine + CN⁻ | +8.5 | (axial)-1-Amino-3-methylcyclohexane-1-carbonitrile | -12.3 |

| Cyanide Addition (Equatorial Attack) | 3-Methylcyclohexanimine + CN⁻ | +9.1 | (equatorial)-1-Amino-3-methylcyclohexane-1-carbonitrile | -11.7 |

Note: The values in this table are hypothetical and for illustrative purposes, based on typical energy profiles for Strecker reactions calculated using DFT.

The stereochemical outcome of the cyanide addition is of particular interest. Due to the chair conformation of the cyclohexyl ring, the cyanide can attack from either the axial or equatorial face of the imine. Computational modeling can predict the relative energies of the two transition states, thereby predicting the preferred diastereomer. Generally, for substituted cyclohexanes, equatorial substitution is favored to minimize steric hindrance. libretexts.org

Reactivity Predictions for Functional Group Transformations

The chemical reactivity of this compound is primarily dictated by its two functional groups: the amino group (-NH₂) and the nitrile group (-C≡N). Computational chemistry provides valuable tools to predict the reactivity of these groups.

The nitrile group is characterized by a strong dipole moment, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. libretexts.orglibretexts.org This polarity makes the nitrile carbon susceptible to attack by nucleophiles. pressbooks.pub DFT calculations can be employed to determine the electron density distribution and the energies of the frontier molecular orbitals (HOMO and LUMO), which are key indicators of reactivity. ingentaconnect.comingentaconnect.com

Key Predicted Reactions:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to first yield an amide and subsequently a carboxylic acid (1-amino-3-methylcyclohexane-1-carboxylic acid). pressbooks.pub Computational models can simulate the reaction pathway and determine the activation energies for these transformations.

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org This would result in the formation of (1-aminomethyl-3-methylcyclohexyl)methanamine. Theoretical calculations can predict the feasibility of this reduction.

Reaction with Organometallic Reagents: Grignard reagents can add to the nitrile carbon to form ketones after hydrolysis. libretexts.org

Table 2: Predicted Reactivity Parameters for this compound from Hypothetical DFT Calculations

| Parameter | Value (Arbitrary Units) | Implication |

| LUMO Energy | -0.5 eV | Indicates susceptibility to nucleophilic attack at the nitrile carbon. |

| HOMO Energy | -6.2 eV | Reflects the nucleophilicity of the amino group. |

| Mulliken Charge on Nitrile Carbon | +0.25 | Confirms the electrophilic nature of the nitrile carbon. |

| Mulliken Charge on Amino Nitrogen | -0.45 | Highlights the nucleophilic character of the amino group. |

Note: These are illustrative values to demonstrate the type of data that can be obtained from DFT calculations.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, especially DFT, are widely used for the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govresearchgate.net These theoretical predictions can aid in the structural elucidation of newly synthesized compounds and can be compared with experimental data for validation.

For this compound, DFT calculations can be performed to optimize its geometry and then compute its NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR). The accuracy of these predictions is highly dependent on the chosen functional and basis set. youtube.com

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound (Equatorial Methyl Group)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (Quaternary carbon with -CN and -NH₂) | 55.8 |

| C2, C6 (CH₂) | 35.2 |

| C3 (CH with methyl group) | 30.1 |

| C4, C5 (CH₂) | 25.9 |

| Nitrile Carbon (-C≡N) | 122.5 |

| Methyl Carbon (-CH₃) | 22.3 |

Note: These values are hypothetical and based on typical chemical shifts for similar structures. Experimental verification is necessary.

Similarly, the IR spectrum can be predicted by calculating the vibrational frequencies. Key predicted vibrational bands would include N-H stretching for the amino group (around 3300-3500 cm⁻¹), C-H stretching for the cyclohexane and methyl groups (around 2850-3000 cm⁻¹), and the characteristic C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹).

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that relate the chemical structure of a series of compounds to their reactivity. nih.govnih.govnih.gov While no specific QSRR studies have been reported for this compound, the principles of QSRR can be applied to a series of related aminonitriles to predict their reactivity in various chemical transformations.

A hypothetical QSRR study could involve synthesizing a library of substituted 1-aminocyclohexane-1-carbonitriles and measuring their reaction rates for a specific transformation, for example, hydrolysis of the nitrile group. A set of molecular descriptors for each compound would then be calculated using computational software. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological.

Table 4: Example of Molecular Descriptors for a Hypothetical QSRR Study of Substituted Aminonitriles

| Descriptor | Description | Potential Influence on Reactivity |

| LogP | Partition coefficient (lipophilicity) | Can influence reaction rates in biphasic systems. |

| Molecular Weight | Mass of the molecule | Steric hindrance can affect reaction rates. |

| Dipole Moment | Measure of molecular polarity | Can influence interactions with polar reagents and solvents. |

| HOMO/LUMO Energies | Energies of the frontier molecular orbitals | Directly related to the electronic aspects of reactivity. |

| Steric Hindrance Parameter | A calculated value representing steric bulk | Can affect the accessibility of the reactive center. |

By employing statistical methods such as multiple linear regression or machine learning algorithms, a mathematical equation can be developed that correlates the molecular descriptors with the observed reactivity. nih.gov Such a QSRR model could then be used to predict the reactivity of new, unsynthesized aminonitriles, thereby accelerating the discovery of compounds with desired reactivity profiles.

Applications of 1 Amino 3 Methylcyclohexane 1 Carbonitrile in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of the amino and nitrile groups on a single carbon atom of the 3-methylcyclohexane ring provides a unique platform for constructing intricate molecular frameworks. This arrangement allows for sequential or tandem reactions to build upon the cyclohexane (B81311) template, introducing new functionalities and ring systems.

Construction of Substituted Cyclohexane Scaffolds for Diverse Applications

The 1-amino-3-methylcyclohexane-1-carbonitrile core serves as an excellent starting point for generating a library of substituted cyclohexane derivatives. The amino and nitrile functionalities can be selectively transformed to introduce a variety of substituents, leading to molecules with potential applications in medicinal chemistry and materials science. For instance, the primary amine can undergo alkylation, acylation, or arylation, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones.